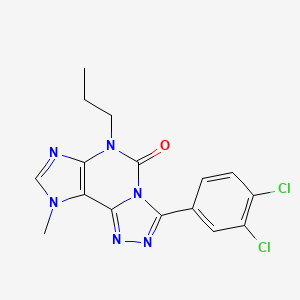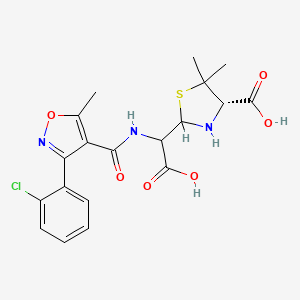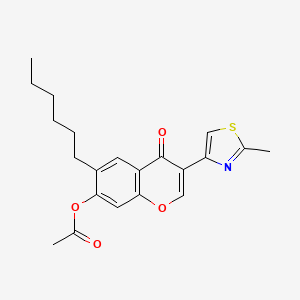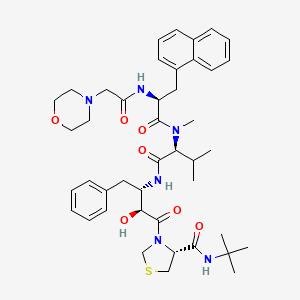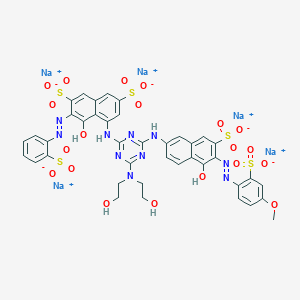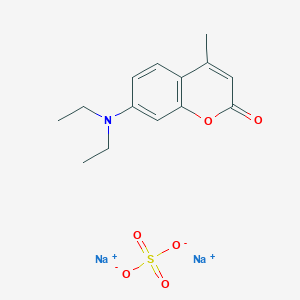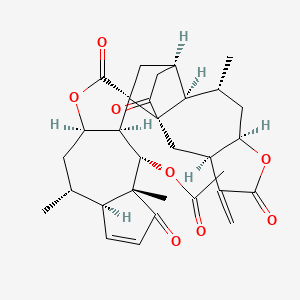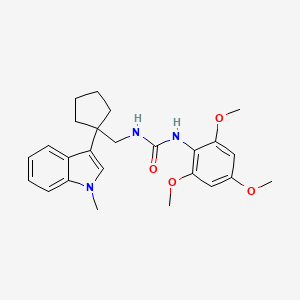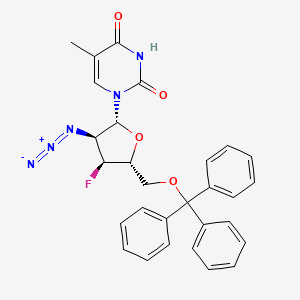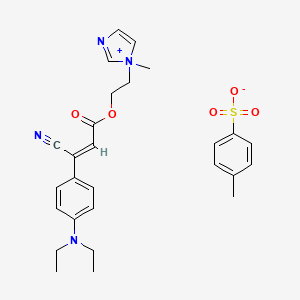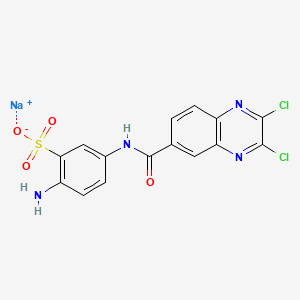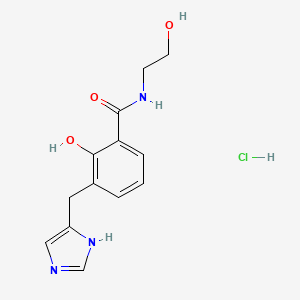
2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride is a synthetic organic compound It is characterized by the presence of a benzamide core, an imidazole ring, and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine.
Introduction of the Imidazole Ring: The imidazole ring can be introduced through a nucleophilic substitution reaction.
Hydroxylation: Hydroxyl groups can be introduced via oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzamide core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Substituted benzamides.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The imidazole ring can interact with enzymes, potentially inhibiting their activity.
Receptor Binding: The compound may bind to specific receptors in biological systems.
Medicine
Drug Development: Potential use as a pharmacophore in drug design.
Therapeutic Applications: Investigated for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Biotechnology: Applications in biotechnological processes and products.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and imidazole ring play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide
- N-(2-Hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide
- 2-Hydroxy-3-((1H-imidazol-4-yl)methyl)benzamide
Uniqueness
2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride is unique due to the presence of both hydroxyl groups and the imidazole ring, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
127170-95-0 |
|---|---|
Formule moléculaire |
C13H16ClN3O3 |
Poids moléculaire |
297.74 g/mol |
Nom IUPAC |
2-hydroxy-N-(2-hydroxyethyl)-3-(1H-imidazol-5-ylmethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C13H15N3O3.ClH/c17-5-4-15-13(19)11-3-1-2-9(12(11)18)6-10-7-14-8-16-10;/h1-3,7-8,17-18H,4-6H2,(H,14,16)(H,15,19);1H |
Clé InChI |
PSDRESPSFXJGDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(=O)NCCO)O)CC2=CN=CN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


